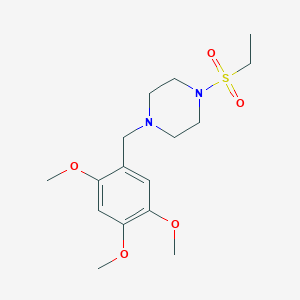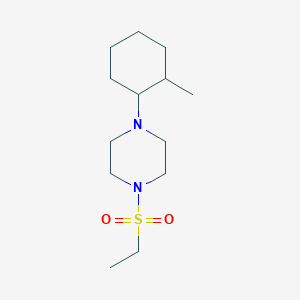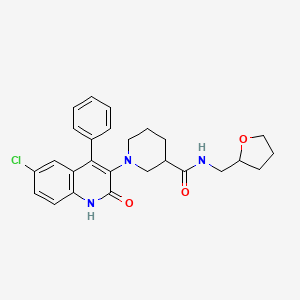
4-(1-Cyclohexylpiperidin-4-yl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is a complex organic compound featuring a morpholine ring substituted with a cyclohexyl-piperidyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Piperidine Ring: Starting with cyclohexylamine, the piperidine ring is formed through a cyclization reaction.
Substitution on the Piperidine Ring: The piperidine ring is then functionalized with a morpholine moiety. This step often involves nucleophilic substitution reactions.
Introduction of Methyl Groups: The final step involves the methylation of the morpholine ring, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where each step of the synthesis is carried out sequentially.
Continuous Flow Chemistry: Employing continuous reactors to streamline the synthesis process, improving efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced nitrogen-containing derivatives.
Substitution Products: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
Medically, this compound has potential applications in drug development. Its structural features make it a candidate for the design of new pharmaceuticals, particularly those targeting the central nervous system.
Industry
Industrially, 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Wirkmechanismus
The mechanism of action of 4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclohexyl-piperidyl group may facilitate binding to hydrophobic pockets, while the morpholine ring can engage in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-CYCLOHEXYL-4-PIPERIDYL)BENZONITRILE: Similar in structure but contains a benzonitrile group instead of a morpholine ring.
4-(1-CYCLOHEXYL-4-PIPERIDYL)METHANAMINE: Features a methanamine group instead of a morpholine ring.
Uniqueness
4-(1-CYCLOHEXYL-4-PIPERIDYL)-2,6-DIMETHYLMORPHOLINE is unique due to the presence of both a cyclohexyl-piperidyl group and a dimethylated morpholine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C17H32N2O |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
4-(1-cyclohexylpiperidin-4-yl)-2,6-dimethylmorpholine |
InChI |
InChI=1S/C17H32N2O/c1-14-12-19(13-15(2)20-14)17-8-10-18(11-9-17)16-6-4-3-5-7-16/h14-17H,3-13H2,1-2H3 |
InChI-Schlüssel |
LGZGLORGIAFKQY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4-[(3-Chlorophenyl)carbonyl]piperazin-1-yl}-2,2-diphenylethanone](/img/structure/B10881678.png)
![2-(2-Chlorophenyl)-7-(2-furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10881683.png)
-yl)methanone](/img/structure/B10881685.png)


![(4-Benzylpiperidin-1-yl)[1-(3-phenoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10881703.png)

![N~1~-{1-[(2-Benzoylhydrazino)carbonyl]-2-methylpropyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B10881726.png)
![2-{[(1E)-1-phenylpentylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10881730.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-fluorobenzohydrazide](/img/structure/B10881736.png)
![1-[4-(Methylsulfanyl)benzyl]-4-(propan-2-yl)piperazine](/img/structure/B10881744.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881753.png)
![2-(Biphenyl-4-yloxy)-1-[4-({4-[(4-fluorophenyl)carbonyl]phenoxy}acetyl)piperazin-1-yl]ethanone](/img/structure/B10881759.png)
